
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine is a complex organic molecule that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound features a fluorenylmethyloxycarbonyl group, which is a common protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine typically involves the protection of the amino group of D-cysteine with the fluorenylmethyloxycarbonyl group. This is achieved through a series of reactions that include the formation of an amide bond between the fluorenylmethyloxycarbonyl chloride and the amino group of D-cysteine. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group of D-cysteine can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Piperidine in DMF for the removal of the fluorenylmethyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the fluorenylmethyloxycarbonyl group to yield the free amino acid.
Applications De Recherche Scientifique
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the attachment of peptides to other biomolecules or surfaces.
Drug Development: Investigated for its potential use in the development of peptide-based therapeutics.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of (5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine involves its role as a protected amino acid in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of D-cysteine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed under basic conditions, revealing the free amino group for further reactions. This allows for the sequential addition of amino acids to form peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine is unique due to its specific structure that combines the fluorenylmethyloxycarbonyl protecting group with D-cysteine. This combination allows for selective protection and deprotection of the amino group, making it highly valuable in peptide synthesis. The presence of the thiol group in D-cysteine also provides additional functionality for bioconjugation and other chemical modifications .
Propriétés
Formule moléculaire |
C22H25NO4S |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(2S)-2-[[5-(9H-fluoren-9-ylmethoxy)-5-oxopentyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C22H25NO4S/c24-21(11-5-6-12-23-20(14-28)22(25)26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20,23,28H,5-6,11-14H2,(H,25,26)/t20-/m1/s1 |
Clé InChI |
NYFALQOTHACNPV-HXUWFJFHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCCCN[C@H](CS)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCCCNC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
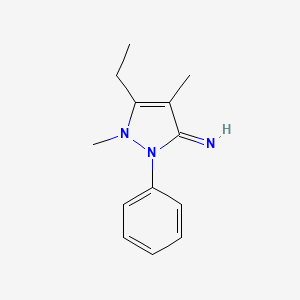
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
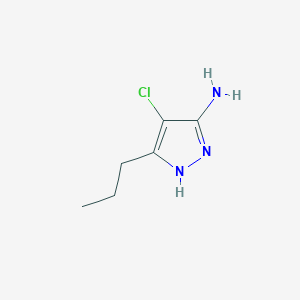
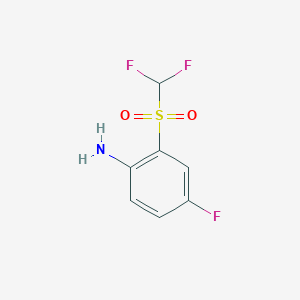
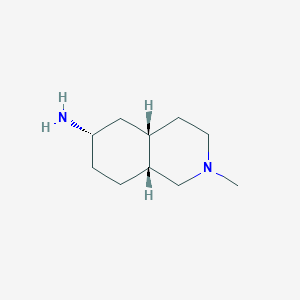

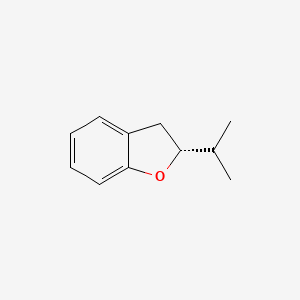
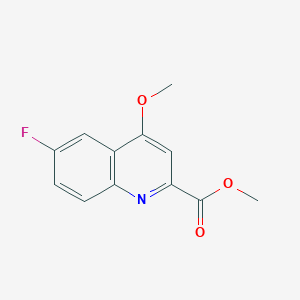
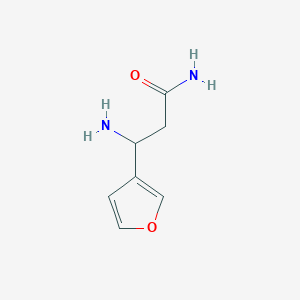
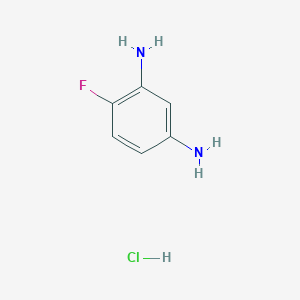
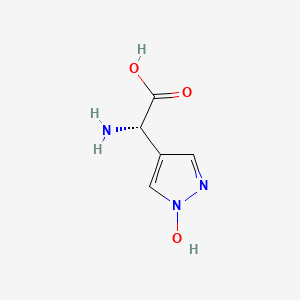
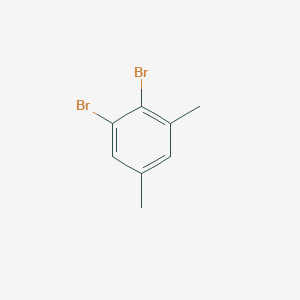
![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
